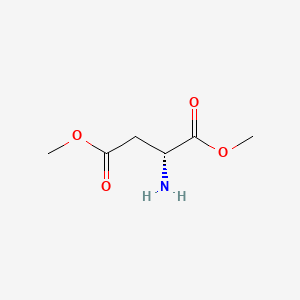

(R)-Dimethyl 2-aminosuccinate

説明

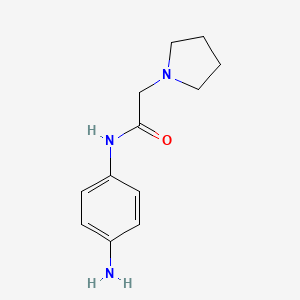

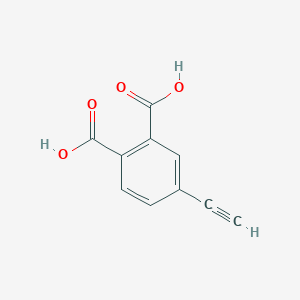

“®-Dimethyl 2-aminosuccinate” is a derivative of the amino acid lysine . It is also known as L-aspartic acid . This compound is a carboxylic acid-containing an aliphatic primary amino group in the α position to the carboxyl group and with a characteristic stereochemistry .

Synthesis Analysis

The synthesis of “®-Dimethyl 2-aminosuccinate” and its derivatives has been a subject of research. For instance, a study reported the molecular modification of ®-selective ω-TA from Aspergillus terreus (AtTA) to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol . Another study discussed the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal .Molecular Structure Analysis

The molecular structure of “®-Dimethyl 2-aminosuccinate” can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the molecule’s geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface .Chemical Reactions Analysis

The chemical reactions involving “®-Dimethyl 2-aminosuccinate” can be complex. For instance, it can serve as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

Amino acids, including “®-Dimethyl 2-aminosuccinate”, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The R-group of amino acids and the pH of the solvent play an important role in solubility .科学的研究の応用

Chemoenzymatic Synthesis

- Synthesis of Citramalic Acid : Dimethyl (R)-(-)-citramalate, a derivative of (R)-Dimethyl 2-aminosuccinate, is synthesized from ethyl chloro(hydroxyimino)acetate and ethyl methacrylate. This process involves regio- and enantiospecific hydrolysis using a protease from Aspergillus oryzae (Yang et al., 1992).

Molecular Structure and Synthesis

- Synthesis and Structural Analysis : The compound rac-Dimethyl 2-(1H-pyrrole-2-carboxamido)butanedioate, related to (R)-Dimethyl 2-aminosuccinate, was synthesized and analyzed. The study revealed specific molecular structures and intermolecular hydrogen bonds (Zheng et al., 2011).

Pharmaceutical Applications

- Asymmetric Synthesis in Pharmaceuticals : A study on the asymmetric synthesis of both enantiomers of Dimethyl 2-Methylsuccinate, a closely related compound, highlights its significance as a building block in pharmaceuticals. This study provides a methodology for the production of optically pure dimethyl 2-methylsuccinate (Li et al., 2022).

Antitumor Applications

- Antitumor Agents Synthesis : The synthesis of specific analogs of (R)-Dimethyl 2-aminosuccinate shows remarkable antitumor activity in vivo, indicating its potential use in cancer therapy (Huang et al., 2009).

Organic Chemistry Transformations

- Thermal Transformations : A study explored the thermal rearrangement of dimethyl 2,2,3,3-tetramethyl-7a-R-1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole-6,7-dicarboxylate derivatives, which are structurally related to (R)-Dimethyl 2-aminosuccinate. This research aids in understanding the behavior of such compounds under thermal conditions (Chukanov et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, ®-(-)-2-Amino-1-butanol, indicates that it is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

特性

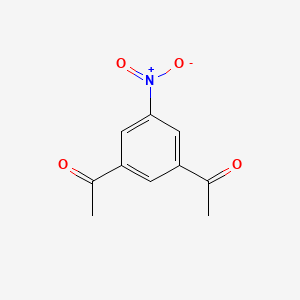

IUPAC Name |

dimethyl (2R)-2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHXBBOSJKPUJL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426389 | |

| Record name | Dimethyl D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Dimethyl 2-aminosuccinate | |

CAS RN |

88067-96-3 | |

| Record name | Dimethyl D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3058067.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-2-phenyl-](/img/structure/B3058069.png)